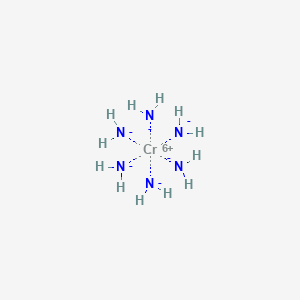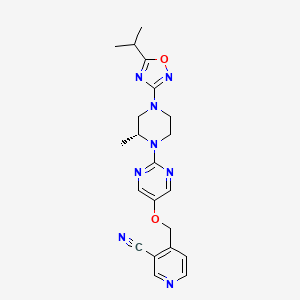
(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and an oxadiazole ring, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridinecarbonitrile core, followed by the introduction of the piperazine and oxadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the synthesis. The use of automated systems and real-time monitoring allows for efficient production while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups, enhancing the compound’s versatility in different applications.
科学研究应用
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole ring is particularly important for its bioactivity, as it can form hydrogen bonds and interact with active sites in proteins.
相似化合物的比较
Similar Compounds
3-Cyanopyridine: A simpler analog with a similar pyridine ring but lacking the piperazine and oxadiazole rings.
4-Pyridinecarbonitrile: Another analog with a different substitution pattern on the pyridine ring.
2-Chloro-3-pyridinecarbonitrile: A chlorinated derivative with distinct chemical properties.
Uniqueness
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- stands out due to its complex structure, which imparts unique chemical and biological properties. The combination of the pyridine, piperazine, and oxadiazole rings allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H24N8O2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
4-[[2-[(2R)-2-methyl-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperazin-1-yl]pyrimidin-5-yl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H24N8O2/c1-14(2)19-26-21(27-31-19)28-6-7-29(15(3)12-28)20-24-10-18(11-25-20)30-13-16-4-5-23-9-17(16)8-22/h4-5,9-11,14-15H,6-7,12-13H2,1-3H3/t15-/m1/s1 |
InChI 键 |
UNGZTVLHLKAKQE-OAHLLOKOSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
规范 SMILES |
CC1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


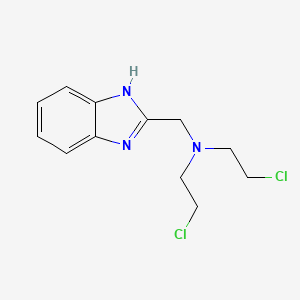
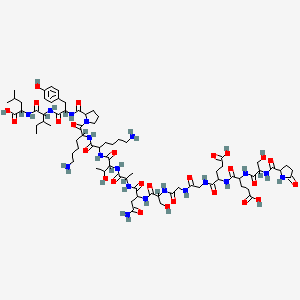
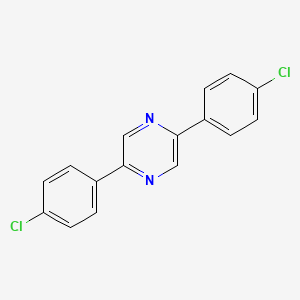
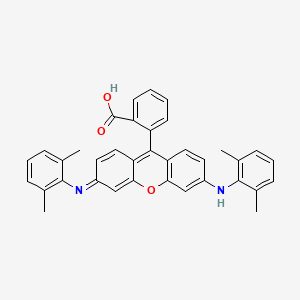
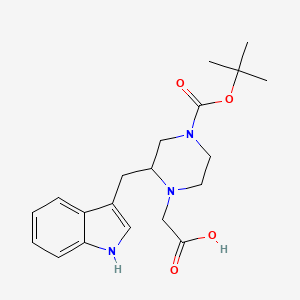
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)

![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
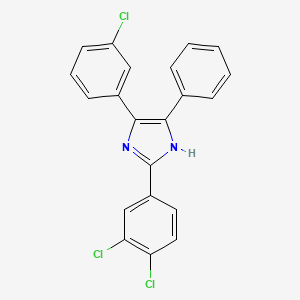
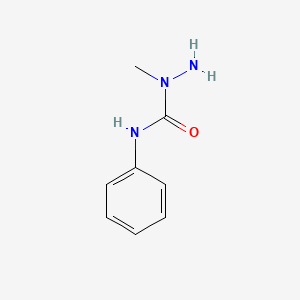
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
